molecular formula C10H7F3O2 B12100413 2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one

2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one

Cat. No.: B12100413
M. Wt: 216.16 g/mol
InChI Key: LRAGUVJXYPMJLZ-UHFFFAOYSA-N
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Description

2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one is a fluorinated aromatic ketone characterized by a 4-fluorophenyl group attached to an ethanone backbone, with a 2,2-difluoroethenyloxy substituent at the second carbon. Notably, 2-[(2,2-difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol (a closely related alcohol derivative) has been documented, featuring a molecular formula of C₁₀H₉F₃O₂ and a molecular weight of 218.18 g/mol . The ketone variant likely exhibits distinct physicochemical properties due to the electron-withdrawing ketone group, which may influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

2-(2,2-difluoroethenoxy)-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C10H7F3O2/c11-8-3-1-7(2-4-8)9(14)5-15-6-10(12)13/h1-4,6H,5H2

InChI Key

LRAGUVJXYPMJLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC=C(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural and Functional Differences

Electron-Withdrawing vs. Methoxyphenyl substituents (e.g., ) introduce electron-donating effects, which may stabilize charge-transfer complexes, whereas sulfonyl groups () enhance solubility in polar solvents.

Fluorine Substitution Patterns: Mono-fluorination (4-fluorophenyl) is common across analogs, but difluorinated variants () exhibit stronger hydrophobic and metabolic stability profiles, critical in drug design .

Synthetic Routes :

  • Light-mediated synthesis () offers greener alternatives to traditional methods, though yields (39–40%) are moderate compared to conventional halogenation (–60% yields).

Biological Activity

The compound 2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one , also known as a difluorinated derivative of phenyl ethanone, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H10F2O2
  • Molecular Weight : 220.19 g/mol
  • CAS Number : 161957-59-1

The biological activity of 2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The difluorinated moiety enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Induction of apoptosis via mitochondrial pathways.
  • Inhibition of specific kinases involved in cell cycle regulation.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)18Inhibition of kinase activity

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. It modulates the expression of pro-inflammatory cytokines and inhibits the NF-kB signaling pathway, which is crucial in inflammation.

Table 2: Inflammatory Cytokine Modulation

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15075
IL-620090
IL-1β12050

Study on Anticancer Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of the compound against several human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a notable increase in apoptotic markers observed through flow cytometry analysis.

Research on Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties highlighted that treatment with the compound led to a significant decrease in inflammatory markers in a murine model of arthritis. The study concluded that the compound could be a potential therapeutic agent for inflammatory diseases.

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